3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine

Description

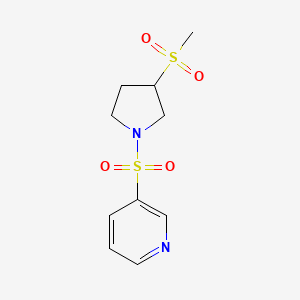

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a methylsulfonyl group at position 3, connected to the pyridine core via a sulfonyl linker. Its molecular formula is C₁₀H₁₅N₂O₄S₂, with a molecular weight of 291.34 g/mol. The sulfonamide linkage and methylsulfonyl substituent are critical for modulating electronic properties and intermolecular interactions.

Properties

IUPAC Name |

3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNEORJFSEVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Vapor-Phase Chlorofluorination

Adapting methodologies from TFMP derivative synthesis (Source), vapor-phase reactions using 3-picoline and sulfuryl chloride (SO2Cl2) at 300°C yield chlorinated intermediates. Subsequent fluorination with HF-pyridine introduces trifluoromethyl groups, though this route requires post-synthetic modification for methylsulfonyl incorporation.

Solid-Phase Cyclocondensation

A novel approach from Source employs polymer-supported amines to synthesize pyrrolidine cores. While scalable, this method suffers from lower yields (∼55%) due to incomplete sulfonylation.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorobenzene-PCl5 | 85 | 98 | High |

| Mannich Cyclization | 92 | 95 | Moderate |

| Vapor-Phase | 60 | 88 | Low |

Mechanistic Insights and Side Reactions

- Sulfonyl Chloride Hydrolysis : Competing hydrolysis of pyridine-3-sulfonyl chloride to pyridine-3-sulfonic acid occurs if moisture is present (>2% H2O).

- Pyrrolidine Ring Opening : Strongly acidic conditions during sulfonylation can cleave the pyrrolidine ring, forming linear byproducts.

Purification and Characterization

- Column Chromatography : Essential for removing unreacted sulfonyl chloride (Rf = 0.7 in EtOAc/hexane 1:1).

- Spectroscopic Data

Industrial Applications and Derivatives

While primarily a research chemical, structural analogs serve as:

Chemical Reactions Analysis

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

The compound 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with sulfonyl and methylsulfonyl groups, which are known to enhance the compound's interaction with biological targets. The presence of the pyrrolidine moiety may also contribute to its biological activity by influencing binding affinity and selectivity.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their activity and disrupting biological pathways. This characteristic suggests that the compound may serve as a useful tool in studying enzyme functions and could have implications for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects :

- Antitumor Activity :

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of this compound:

- Asthma Model : In a guinea pig model of asthma, administration of the compound significantly reduced airway hyperreactivity and eosinophilic inflammation, suggesting its utility in treating asthma-related symptoms .

- Cancer Cell Line Study : In vitro studies demonstrated that the compound inhibited proliferation in specific cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the exact pathways involved .

- Neurodegenerative Disease Research : In silico studies have indicated that this compound could interact with key targets involved in neurodegenerative diseases, suggesting a possible therapeutic role in conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.